

HPLC method for quantifying budesonide in plasma samples

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An HPLC Method for the Quantification of Budesonide in Human Plasma

Application Note

Introduction

Budesonide is a potent glucocorticoid widely used in the treatment of asthma, allergic rhinitis, and inflammatory bowel disease.[1][2] Due to its extensive first-pass metabolism, the systemic bioavailability of budesonide is low, necessitating the use of sensitive and reliable analytical methods for its quantification in plasma to support pharmacokinetic and bioequivalence studies.[1][3] This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of budesonide in human plasma samples. The method involves a sample preparation procedure using protein precipitation followed by solid-phase extraction (SPE) to ensure high recovery and removal of endogenous interferences.

Principle

The method is based on the separation of budesonide from plasma components using a C18 stationary phase. Plasma samples, spiked with an internal standard (IS) such as dexamethasone, undergo protein precipitation. The supernatant is then further purified and concentrated using solid-phase extraction (SPE). The final extract is injected into the HPLC system. The separation is achieved with an isocratic mobile phase, and the analyte is detected by its UV absorbance at 244 nm.[4][5] Quantification is performed by relating the peak area



ratio of budesonide to the internal standard against a calibration curve constructed from standards of known concentrations.

Experimental Protocols

- 1. Materials and Reagents
- Budesonide reference standard (≥99% purity)
- Dexamethasone (Internal Standard, IS) (≥98% purity)[4]
- Methanol (HPLC grade)[6]
- Acetonitrile (HPLC grade)[4]
- Monobasic potassium phosphate (Analytical grade)[4]
- Orthophosphoric acid (Analytical grade)[4]
- Ultrapure water (18.2 MΩ·cm)
- Human plasma (K2EDTA as anticoagulant)
- Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg)[7]
- 2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The optimized chromatographic conditions are summarized in the table below.



Parameter	Condition	
HPLC System	Isocratic Pump, Autosampler, UV-Vis Detector	
Column	C18, 250 mm x 4.6 mm, 5 µm particle size[4]	
Mobile Phase	Acetonitrile: 0.025 M KH2PO4 Buffer (pH 3.2) (55:45, v/v)[4][5]	
Flow Rate	1.0 mL/min[4][8]	
Injection Volume	20 μL[6]	
Column Temperature	Ambient (25 ± 2°C)[4]	
Detection Wavelength	244 nm[4][5][8]	
Internal Standard	Dexamethasone[4]	
Run Time	Approx. 10 minutes	

3. Preparation of Solutions

- Phosphate Buffer (0.025 M, pH 3.2): Dissolve 3.4 g of monobasic potassium phosphate in 1
 L of ultrapure water. Adjust the pH to 3.2 using orthophosphoric acid. Filter the buffer through
 a 0.45 μm membrane filter before use.[4]
- Mobile Phase: Prepare the mobile phase by mixing acetonitrile and the prepared phosphate buffer in a 55:45 (v/v) ratio. Degas the solution for 15 minutes in an ultrasonic bath.[4]
- Standard Stock Solutions (100 µg/mL): Accurately weigh 10 mg of budesonide and dexamethasone (IS) and dissolve each in separate 100 mL volumetric flasks with methanol to obtain stock solutions of 100 µg/mL.[1] Store these solutions at 2-8°C.
- Working Standard Solutions: Prepare a series of working standard solutions by serially
 diluting the budesonide stock solution with the mobile phase to create calibration standards.
 Similarly, prepare a working solution for the internal standard.

4. Sample Preparation Protocol

Methodological & Application





The sample preparation involves protein precipitation followed by solid-phase extraction (SPE). [3][9]

- Spiking: Take 500 μ L of plasma sample in a microcentrifuge tube. Add 25 μ L of the dexamethasone internal standard working solution.
- Protein Precipitation: Add 1 mL of chilled methanol to the plasma sample. Vortex for 1 minute to precipitate plasma proteins.[1]
- Centrifugation: Centrifuge the mixture at 4500 rpm for 10 minutes.[3]
- Solid-Phase Extraction (SPE):
 - Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1
 mL of ultrapure water.[3]
 - Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
 - Washing: Wash the cartridge with 1 mL of ultrapure water, followed by 1 mL of 5% methanol in water to remove polar impurities.[3]
 - Elution: Elute the budesonide and internal standard from the cartridge with 1 mL of methanol into a clean tube.[3]
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 μL of the mobile phase.[3] Vortex briefly to ensure complete dissolution.
- Injection: Transfer the reconstituted sample to an HPLC vial for analysis.

5. Calibration Curve

Prepare a calibration curve by spiking blank plasma with known concentrations of budesonide (e.g., 0.5, 1, 2, 5, 10, and 20 μ g/mL).[10] Process these standards using the same sample preparation protocol as the unknown samples. Plot the peak area ratio of budesonide to the internal standard against the nominal concentration of budesonide. Perform a linear regression



analysis to obtain the calibration equation and correlation coefficient. The regression should be significant with an R^2 value >0.99.[4]

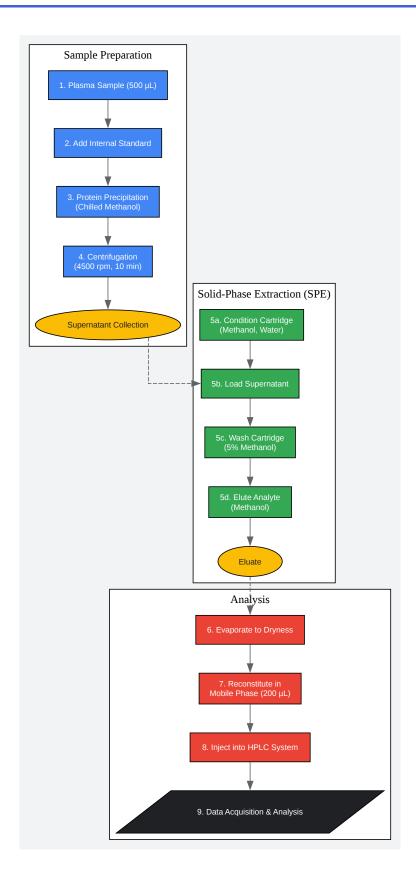
Method Validation Summary

The developed HPLC method should be validated according to ICH guidelines. The typical performance characteristics are summarized below.

Validation Parameter	Specification	Typical Result
Linearity Range	R ² ≥ 0.99	0.5 - 20 μg/mL[10]
Accuracy	85 - 115% of nominal concentration	98.7% to 105.3%[11]
Precision (RSD%)	Intra-day & Inter-day ≤ 15%	< 2.0%[5]
Limit of Detection (LOD)	S/N ratio ≥ 3	0.05 μg/mL[10]
Limit of Quantification (LOQ)	S/N ratio ≥ 10	0.5 μg/mL[10]
Selectivity	No interfering peaks at the retention times of analyte and IS	Specificity confirmed with blank plasma
Recovery	Consistent, precise, and reproducible	> 85%

Workflow Diagram





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Caption: Experimental workflow for budesonide quantification in plasma.



Conclusion

The described RP-HPLC method is simple, accurate, and precise for the quantification of budesonide in human plasma. The sample preparation procedure, combining protein precipitation and solid-phase extraction, effectively removes matrix interferences, ensuring reliable results. This method is suitable for routine analysis in clinical and research settings for pharmacokinetic studies of budesonide.

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